molecular formula C20H25ClN2O4 B612890 Z-D-Glu-OH CAS No. 63648-73-7

Z-D-Glu-OH

Cat. No.: B612890
CAS No.: 63648-73-7
M. Wt: 281.3
InChI Key: XOTAHZAMYKJUFV-FERBBOLQSA-N
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Mechanism of Action

Target of Action

Z-D-Glu-OH, also known as N-Cbz-D-glutamic acid, is a derivative of D-Glutamic acid . D-Glutamic acid is an unnatural isomer of L-Glutamic acid and is found in the bacterial cell wall peptidoglycan of both gram-positive and gram-negative bacteria .

Mode of Action

It is known that d-glu, a component of the peptidoglycan cell wall in bacteria, is produced by a plp-independent glutamate racemase . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

This compound likely affects the glutamine metabolic pathway . Glutamine metabolism plays a crucial role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . It is also involved in the assembly of important cellular building blocks, including nucleotides and amino acids .

Pharmacokinetics

It is known that amino acids and their derivatives influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These properties may impact the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

Given its role in glutamine metabolism, it is likely that this compound influences a range of cellular processes, including energy production, redox homeostasis, synthesis of metabolites that drive the tca cycle, generation of antioxidants to eliminate reactive oxygen species (ros), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .

Biochemical Analysis

Biochemical Properties

Z-D-Glu-OH plays a significant role in biochemical reactions. As a derivative of glutamic acid, it is involved in protein synthesis and other metabolic processes

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level with various biomolecules. It may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in several metabolic pathways due to its role as a glutamic acid derivative It interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels

Preparation Methods

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

(2R)-2-(phenylmethoxycarbonylamino)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c15-11(16)7-6-10(12(17)18)14-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,15,16)(H,17,18)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFCXMDXBIEMQG-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63648-73-7
Record name (2R)-2-{[(benzyloxy)carbonyl]amino}pentanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the chirality of Z-D-Glu-OH influence the properties of the resulting polyamide?

A1: The chirality of this compound plays a crucial role in dictating the three-dimensional structure and functionality of the synthesized polyamide. When polymerized with 4,4′-diaminodiphenylmethane (DADPM), this compound leads to the formation of a polymer with inherent chirality in its backbone []. This chirality manifests as a helical structure, confirmed by circular dichroism studies []. This helical conformation, directly stemming from the use of this compound, is crucial for the polyamide's ability to selectively transport enantiomers, demonstrating its potential for optical resolution applications [].

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